

### Spectroscopic and Pharmacological Profile of 2F-Viminol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**2F-Viminol** is a synthetic opioid of the pyrrole class, structurally related to viminol. It has emerged as a novel psychoactive substance, necessitating a clear understanding of its chemical and pharmacological properties for forensic and research applications. This technical guide provides a summary of the available spectroscopic data for **2F-Viminol**, including mass spectrometry (MS) data from published literature. Due to the limited availability of public domain data, this guide also presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the known chemical structure. Furthermore, a detailed experimental protocol for the reported mass spectrometry analysis is provided, alongside generalized protocols for NMR and IR spectroscopy applicable to this class of compounds. Finally, this guide includes visualizations of the proposed metabolic pathway of **2F-Viminol** and a generalized signaling pathway for a  $\mu$ -opioid receptor agonist, its presumed mechanism of action.

#### **Chemical Properties**



Property	Value	Source
IUPAC Name	1-(1-(2-fluorobenzyl)-1H-pyrrol- 2-yl)-2-(di-sec- butylamino)ethanol	N/A
Molecular Formula	C21H31FN2O	N/A
Molecular Weight	346.49 g/mol	N/A
Appearance	Off-white solid material	N/A

## Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for **2F-Viminol** is not readily available in the public domain. The following tables present predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts based on computational models and spectral data of analogous structures. These values are for estimation purposes and should be confirmed by experimental data.

Predicted <sup>1</sup>H NMR Data (CDCl<sub>3</sub>, 400 MHz)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.20-7.00	m	4H	Aromatic protons
6.65	t	1H	Pyrrole C4-H
6.10	t	1H	Pyrrole C3-H
6.05	t	1H	Pyrrole C5-H
5.40	S	2H	N-CH <sub>2</sub> -Ar
4.60	dd	1H	СН-ОН
3.50	br s	1H	ОН
2.80-2.60	m	4H	N-CH <sub>2</sub> & N-CH
1.60-1.40	m	4H	CH <sub>2</sub> (sec-butyl)
1.20-1.00	m	6H	CH₃ (sec-butyl)
0.90-0.80	t	6H	CH₃ (sec-butyl)

Predicted <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, 100 MHz)



Chemical Shift (ppm)	Assignment
161.0 (d, J=245 Hz)	C-F
131.5	Pyrrole C2
129.0 (d, J=8 Hz)	Aromatic C
128.5 (d, J=3 Hz)	Aromatic C
124.5 (d, J=4 Hz)	Aromatic C
124.0 (d, J=15 Hz)	Aromatic C
115.5 (d, J=22 Hz)	Aromatic C
110.0	Pyrrole C5
108.0	Pyrrole C3
107.5	Pyrrole C4
65.0	СН-ОН
58.0	N-CH <sub>2</sub>
55.0	N-CH
48.0	N-CH <sub>2</sub> -Ar
27.0	CH <sub>2</sub> (sec-butyl)
15.0	CH₃ (sec-butyl)
11.0	CH₃ (sec-butyl)

### Infrared (IR) Spectroscopy

Disclaimer: An experimental IR spectrum for **2F-Viminol** is not publicly available. The following table lists predicted characteristic infrared absorption frequencies based on its functional groups.



Frequency (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic, pyrrole)
2960-2850	Strong	C-H stretch (aliphatic)
1600, 1490	Medium	C=C stretch (aromatic)
1280-1210	Strong	C-F stretch
1150-1050	Strong	C-O stretch (alcohol)
1100-1000	Medium	C-N stretch

### Mass Spectrometry (MS)

High-resolution mass spectrometry has been used to identify **2F-Viminol** and its metabolites. The following data is derived from the study by Velez et al. (2023).[1]

Table 1: High-Resolution Mass Spectrometry Data for 2F-Viminol[1]

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]+	m/z 347.2493
Molecular Formula	C21H32FN2O+

Table 2: MS/MS Fragmentation of **2F-Viminol** ([M+H]+)[1]

Product Ion (m/z)	Proposed Fragment
273.1762	[M+H - C <sub>4</sub> H <sub>8</sub> O] <sup>+</sup>
174.0704	[C10H10N2O] <sup>+</sup>
142.1581	[C <sub>9</sub> H <sub>17</sub> N] <sup>+</sup>
109.0439	[C7H5F]+



# **Experimental Protocols Mass Spectrometry (LC-QTOF-MS)**

The following protocol is based on the methodology described by Velez et al. (2023) for the analysis of **2F-Viminol** and its metabolites.[1]

- Instrumentation: A liquid chromatograph coupled to a quadrupole time-of-flight mass spectrometer (LC-QTOF-MS).
- Sample Preparation: **2F-Viminol** standard dissolved in an appropriate solvent (e.g., methanol or acetonitrile).
- · Chromatographic Separation:
  - A suitable C18 column is used for reversed-phase chromatography.
  - A gradient elution with mobile phases consisting of ammonium formate in water and acetonitrile is typically employed.
- Mass Spectrometry:
  - Ionization: Electrospray ionization (ESI) in positive ion mode.
  - Full Scan MS: Acquisition over a mass range of m/z 50-1000.
  - Tandem MS (MS/MS): Product ion scans are performed on the protonated molecule of 2F-Viminol ([M+H]<sup>+</sup> at m/z 347.2) to obtain fragmentation data for structural elucidation.
     Collision-induced dissociation (CID) is used with nitrogen as the collision gas.

# Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Sample Preparation:



- Dissolve 5-10 mg of 2F-Viminol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD, or DMSO-d<sub>6</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C.
  - 2D NMR (optional): For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

#### **Infrared (IR) Spectroscopy (General Protocol)**

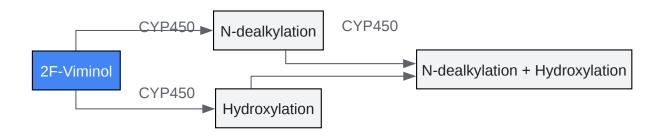
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation:
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid 2F-Viminol sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
     This is the most common and straightforward method for solid samples.
  - KBr Pellet: Grind a small amount of **2F-Viminol** with dry potassium bromide (KBr) powder.
     Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
  - Record a background spectrum of the empty ATR crystal or the KBr pellet.



- Record the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
- The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

# Metabolic and Signaling Pathways Proposed Metabolic Pathway of 2F-Viminol

The in-vitro metabolism of **2F-Viminol** has been investigated using human liver microsomes. The primary metabolic transformations include N-dealkylation and hydroxylation.[1]



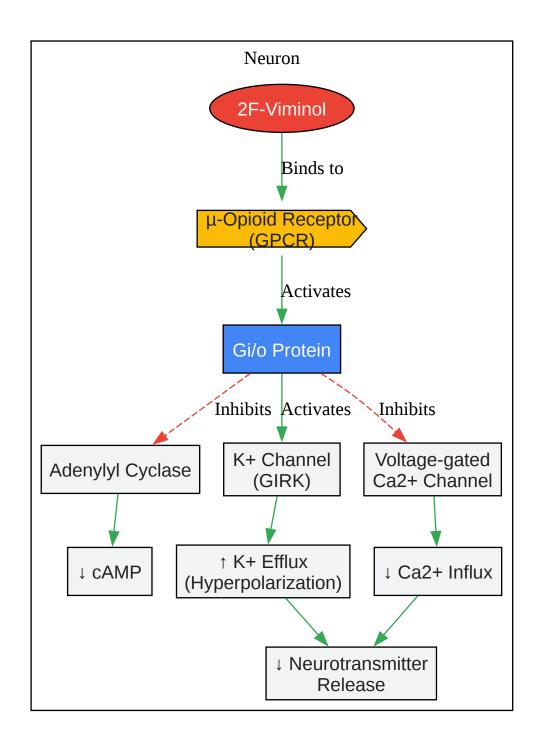
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Proposed metabolic pathway of **2F-Viminol**.

### Generalized µ-Opioid Receptor Signaling Pathway

**2F-Viminol** is presumed to act as a  $\mu$ -opioid receptor agonist, similar to its parent compound, viminol. The following diagram illustrates a generalized signaling cascade initiated by the activation of  $\mu$ -opioid receptors.





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Generalized  $\mu$ -opioid receptor signaling cascade.

#### Conclusion

This technical guide provides a consolidated overview of the available and predicted spectroscopic data for **2F-Viminol**. While empirical NMR and IR data are currently lacking in



the public domain, the provided mass spectrometry data and predicted spectra offer valuable information for researchers and forensic professionals. The detailed experimental protocols serve as a practical guide for the analysis of this compound. The visualized metabolic and signaling pathways provide a framework for understanding the biological fate and mechanism of action of **2F-Viminol**. Further research is required to obtain and publish comprehensive experimental spectroscopic data to fully characterize this novel synthetic opioid.

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#### References

- 1. Metabolic profile determination of 2F-viminol A novel synthetic opioid identified in forensic investigations PubMed [pubmed.ncbi.nlm.nih.gov]
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